molecular formula C15H20N4O B7502838 3-(4-Cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea

3-(4-Cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea

Cat. No.: B7502838
M. Wt: 272.35 g/mol
InChI Key: ZCYHVTOGTRONFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea, also known as CMPU, is a chemical compound that has been widely used in scientific research. It is a potent and selective allosteric modulator of the human P2X7 receptor, which is a member of the purinergic receptor family that plays a crucial role in regulating immune responses and inflammation. CMPU has been shown to have significant effects on cellular signaling pathways, ion channel activity, and cytokine production.

Mechanism of Action

3-(4-Cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is an allosteric modulator of the P2X7 receptor, meaning that it binds to a site on the receptor that is distinct from the site where its endogenous ligand, ATP, binds. This compound binding causes a conformational change in the receptor that enhances its activity, resulting in increased calcium influx and cytokine production. The exact mechanism by which this compound modulates the P2X7 receptor is not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cellular signaling pathways and cytokine production. It has been demonstrated to enhance the production of pro-inflammatory cytokines such as IL-1β and TNF-α and to increase the release of ATP from cells. This compound has also been shown to modulate ion channel activity, including the activation of the NLRP3 inflammasome, which is involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

3-(4-Cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is a potent and selective modulator of the P2X7 receptor, making it a valuable tool for studying the receptor's function and regulation. Its relatively straightforward synthesis method and availability make it a readily accessible compound for research purposes. However, this compound has limitations, including its potential off-target effects and the need for careful dose-response studies to avoid cytotoxicity. Additionally, the use of this compound in animal studies requires careful consideration of its pharmacokinetic properties and potential side effects.

Future Directions

There are several future directions for 3-(4-Cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea research. One area of interest is the development of more potent and selective modulators of the P2X7 receptor, which could have potential therapeutic applications in the treatment of inflammatory and immune-related diseases. Another area of research is the investigation of the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other compounds, such as immunomodulators or chemotherapeutic agents, could have potential synergistic effects and enhance therapeutic efficacy. Finally, further studies are needed to elucidate the exact mechanism by which this compound modulates the P2X7 receptor and to identify potential downstream targets of its signaling pathways.
In conclusion, this compound is a valuable tool for studying the function and regulation of the P2X7 receptor and has significant potential for therapeutic applications. Its synthesis method and availability make it a readily accessible compound for research purposes. However, careful consideration of its pharmacokinetic properties and potential side effects is necessary for its use in animal studies. Ongoing research into the mechanisms of action and potential therapeutic applications of this compound is essential for advancing our understanding of the P2X7 receptor and its role in various physiological and pathological processes.

Synthesis Methods

3-(4-Cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea can be synthesized by reacting 4-cyanophenyl isocyanate with 1-methyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methylamine to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out in a few steps, making it a readily available compound for research purposes.

Scientific Research Applications

3-(4-Cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea has been widely used in scientific research as a tool to study the function and regulation of the P2X7 receptor. It has been shown to have a potent and selective effect on the receptor, modulating its activity in a concentration-dependent manner. This compound has been used to investigate the role of the P2X7 receptor in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. It has also been used to study the pharmacology of the receptor and to identify potential therapeutic targets for drug development.

Properties

IUPAC Name

3-(4-cyanophenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-18-9-7-14(8-10-18)19(2)15(20)17-13-5-3-12(11-16)4-6-13/h3-6,14H,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYHVTOGTRONFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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